molecular formula C8H7BClNO2 B1608845 5-Chloro-1H-indole-2-boronic acid CAS No. 282528-62-5

5-Chloro-1H-indole-2-boronic acid

Cat. No.: B1608845
CAS No.: 282528-62-5
M. Wt: 195.41 g/mol
InChI Key: IDVLNSZYFCBHNS-UHFFFAOYSA-N
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Description

General Significance of Indole (B1671886) Derivatives as Key Scaffolds in Chemical Science

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in a multitude of natural products and synthetic compounds with profound biological activities. wisdomlib.orgnih.gov This prevalence has established the indole nucleus as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.comresearchgate.net

The indole framework is a core component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of biologically important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govcreative-proteomics.com The versatility of the indole ring allows for its incorporation into diverse molecular architectures, leading to compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. wisdomlib.orgmdpi.comresearchgate.net The ability of indole derivatives to mimic peptide structures and interact with proteins makes them highly valuable in drug design. nih.gov

Overview of Boronic Acids in Modern Organic Synthesis and Catalysis

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have become indispensable reagents in modern organic synthesis. researchgate.net Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. nih.gov A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov This reaction, which earned its developers the Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. chemrxiv.org

Beyond their role as coupling partners, boronic acids are also gaining recognition as effective catalysts in a variety of organic transformations. nih.govrsc.org Their Lewis acidic nature allows them to activate functional groups, such as carboxylic acids and alcohols, facilitating reactions under mild conditions and with high atom economy. rsc.org This catalytic activity is being exploited in a growing number of synthetic methodologies, including amidation, esterification, and cycloaddition reactions. nih.govucl.ac.uk

The Role of Boronic Acids in Medicinal Chemistry and Drug Discovery

The introduction of boronic acids into medicinal chemistry has led to the development of several successful therapeutic agents. hud.ac.ukresearchgate.net Initially, concerns about potential toxicity limited their use, but this perception has been largely overcome. nih.govresearchgate.net The first FDA-approved boronic acid-containing drug, bortezomib (B1684674) (Velcade®), a proteasome inhibitor for treating multiple myeloma, marked a significant milestone and spurred further interest in this class of compounds. nih.govmdpi.commdpi.com

The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and other nucleophilic groups is a key feature exploited in drug design. nih.gov This interaction can lead to potent and selective inhibition of enzymes, such as serine proteases. mdpi.com Several other boronic acid-based drugs have since been approved, including ixazomib (B1672701) for multiple myeloma and vaborbactam, a β-lactamase inhibitor. mdpi.commdpi.com The boronic acid group can enhance a drug's potency, improve its pharmacokinetic profile, and serve as a crucial pharmacophore for targeting specific biological pathways. hud.ac.ukmdpi.com

Specific Context of 5-Chloro-1H-indole-2-boronic Acid as a Versatile Synthetic Intermediate and Pharmacophore

This compound combines the desirable features of both the indole scaffold and the boronic acid functional group. The chlorine atom at the 5-position of the indole ring can influence the electronic properties of the molecule and provide an additional site for chemical modification. The boronic acid at the 2-position is a key handle for a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov

This specific arrangement makes this compound a highly versatile building block for the synthesis of a wide range of substituted indoles. These resulting compounds are of great interest in medicinal chemistry due to the established biological importance of the indole nucleus. nih.gov For instance, it can be used to synthesize derivatives that act as inhibitors of specific enzymes or as modulators of receptor activity. chemimpex.comnih.gov The compound serves as a precursor for creating complex molecules with potential applications in treating cancer, infectious diseases, and other conditions. chemimpex.comnih.gov The ability to readily introduce diverse substituents at the 2-position of the indole ring via the boronic acid functionality allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. chemrxiv.org

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound 282528-62-5C₈H₇BClNO₂195.41Combines the indole scaffold with a boronic acid group for synthetic versatility. chemicalbook.com
1-BOC-5-Chloro-1H-indole-2-boronic acid 475102-12-6C₁₃H₁₅BClNO₄295.53The BOC protecting group enhances stability and solubility for specific synthetic applications. appchemical.comchemwhat.com
5-Chloroindole (B142107) 17422-32-1C₈H₆ClN151.59The parent indole for the synthesis of various chlorinated indole derivatives. sigmaaldrich.comnih.gov
4-Chloro-1H-indole-2-boronic acid, N-BOC protected 475102-11-5C₁₃H₁₅BClNO₄295.53The electron-withdrawing chlorine atom can enhance reactivity in certain reactions. sigmaaldrich.com
5-Cyano-1H-indole-2-boronic acid Not AvailableC₉H₇BN₂O₂186.98The cyano group offers unique electronic properties and can be a precursor for other functional groups. chemimpex.com

Properties

IUPAC Name

(5-chloro-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVLNSZYFCBHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402535
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282528-62-5
Record name B-(5-Chloro-1H-indol-2-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282528-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-CHLORO-1H-INDOLE-2-BORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 1h Indole 2 Boronic Acid

Cross-Coupling Reactions

5-Chloro-1H-indole-2-boronic acid is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex substituted indoles. nih.govnih.gov These reactions are fundamental in organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: Elucidating Reaction Mechanisms and Scope

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, pairing an organoboron compound with an organic halide or triflate. nih.govlibretexts.org this compound serves as an excellent nucleophilic partner in these reactions, readily coupling with various aryl and heteroaryl halides. nih.gov The general mechanism proceeds through a catalytic cycle involving a palladium catalyst. nih.govlibretexts.org

Studies have shown that chloroindoles are excellent substrates for Suzuki-Miyaura coupling, often proceeding under milder conditions—lower temperatures, reduced catalyst loadings, and shorter reaction times—compared to other heterocyclic chlorides. nih.gov For instance, the coupling of chloroindoles with boronic acids has been achieved with high yields using an XPhos-derived precatalyst (P1). nih.gov

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Chloroindoles

ElectrophileBoronic AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
5-Chloro-1-methyl-1H-indole2-Benzofuranylboronic acid1.560591
5-Chloro-1H-indole6-Fluoro-3-pyridylboronic acid1.560894
4-Chloro-1H-azaindole4-Fluorophenylboronic acid1.060599

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. nih.gov

Following the oxidative addition, a ligand exchange may occur, where a ligand on the palladium complex is replaced by another species present in the reaction mixture. The choice of ligands is crucial as they can influence the rate and efficiency of the catalytic cycle. Bulky and electron-rich phosphine (B1218219) ligands, for example, are known to facilitate the oxidative addition step and promote the subsequent reductive elimination. libretexts.org For the coupling of chloroindoles, XPhos-derived precatalysts have proven to be particularly effective. nih.gov

Transmetalation is a key step in the Suzuki-Miyaura coupling, involving the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org The exact mechanism of this step has been a subject of extensive research, with two primary pathways proposed: the boronate pathway and the oxo-palladium pathway. chembites.orgnih.gov

In the boronate pathway , the base present in the reaction mixture (e.g., hydroxide) attacks the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻). deepdyve.com This activated boronate then reacts with the arylpalladium(II) halide complex. nih.govdeepdyve.com

The oxo-palladium pathway suggests that the base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide (B78521) complex. This palladium-hydroxo species then reacts with the neutral boronic acid. chembites.orgnih.gov

Recent mechanistic studies, particularly by Hartwig and Carrow, provide strong evidence that for reactions in aqueous media with weak bases, the transmetalation predominantly occurs via the palladium hydroxo complex reacting with the boronic acid. chembites.orgnih.gov The rate constant for the reaction of a palladium hydroxo complex with a boronic acid was found to be significantly larger (by a factor of approximately 1.4 x 10⁴) than the reaction of a palladium halide complex with a trihydroxyborate. nih.gov This suggests that the oxo-palladium pathway is the more kinetically favorable route under these common Suzuki-Miyaura conditions. chembites.orgnih.gov

The final step in the formation of the cross-coupled product is reductive elimination. libretexts.org In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond. youtube.comyoutube.com This process reduces the palladium from Pd(II) back to its Pd(0) oxidation state, thus regenerating the active catalyst and allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com For reductive elimination to occur, the two organic fragments must be in a cis orientation to each other on the palladium complex. youtube.com

Chan-Lam Amination and Oxygenation Reactions

While the use of this compound in Suzuki-Miyaura reactions is well-documented, its application in Chan-Lam coupling reactions is less common. The Chan-Lam reaction typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine (amination) or alcohol/phenol (oxygenation). This reaction provides a valuable alternative to other methods for C-N and C-O bond formation.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, indole (B1671886) boronic acids can participate in other transition metal-catalyzed transformations. For instance, cobalt complexes have been utilized to catalyze the C-H arylation of indoles with boronic acids, offering a different approach to biaryl synthesis that relies on C-H activation rather than a pre-functionalized halide. acs.org This method has been shown to be highly regioselective for the C2 position of the indole. acs.org

Additionally, palladium catalysis extends to other types of coupling reactions. While specific examples involving this compound are not extensively detailed in the literature for reactions like Heck or Sonogashira coupling, the general reactivity of indole boronic acids suggests their potential as coupling partners in a broader range of palladium-catalyzed transformations. nih.gov For example, palladium-catalyzed thiolative annulation has been used to synthesize 2-sulfenylindoles, demonstrating the versatility of palladium in indole functionalization. acs.org

Lewis Acidity and Covalent Interactions

Boronic acids, including this compound, function as Lewis acids, readily accepting electron pairs. This characteristic underpins their ability to form reversible covalent bonds, a feature extensively utilized in chemical and biological applications. ru.nlnih.gov In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal form and a negatively charged, tetrahedral boronate form. ru.nlnih.gov This equilibrium is crucial to their reactivity.

A hallmark of boronic acids is their capacity to form reversible covalent complexes with nucleophilic compounds, particularly those containing 1,2- or 1,3-diol functionalities. fourwaves.comnih.gov This interaction results in the formation of five- or six-membered cyclic boronate esters. nih.gov This reversible binding is the foundation for using boronic acids in sensors for saccharides, as transporters for nucleotides and carbohydrates, and as mimics for antibodies that target cell-surface carbohydrates. fourwaves.com

The binding affinity is influenced by the pKa of the boronic acid and the structure of the diol. nih.govresearchgate.net The complexation with diols, such as saccharides, lowers the pKa of the boronic acid, favoring the formation of the anionic boronate ester. nih.gov This shift in equilibrium can be harnessed for sensing applications, often by coupling it to a fluorescent reporter group. nih.govnih.gov

Peptide boronic acids have been developed as covalent reversible inhibitors for a variety of enzymes, including serine proteases, threonine proteases, and aspartyl proteases. mdpi.com This inhibitory activity stems from the ability of the boronic acid moiety to form covalent bonds with amino acid side chains within the enzyme's active site. mdpi.com

Table 1: Examples of Reversible Complexation with Boronic Acids

Interacting Species Type of Interaction Resulting Complex Key Factors
Saccharides (e.g., glucose, fructose) Reversible covalent bonding Cyclic boronate esters Diol structure, boronic acid pKa, pH
Diols Reversible esterification Boronate esters Diol conformation (cis-1,2 or 1,3)

Boronic acids that have a carbonyl group in the ortho position can undergo condensation reactions with amines and hydrazines to form iminoboronates and diazaborines, respectively. researchgate.net These reactions are often rapid in aqueous environments due to the catalytic effect of the nearby boronic acid Lewis acid. researchgate.net

Iminoboronates are characterized by a dative bond between the imine nitrogen and the boron atom. nih.gov This interaction can enhance the thermodynamic stability of the imine linkage compared to simple imines. nih.gov The formation of iminoboronates is reversible, and they can be hydrolyzed or undergo exchange reactions, making this chemistry suitable for dynamic systems. researchgate.netnih.gov

Diazaborines are formed when a hydrazone, resulting from the condensation of a hydrazine (B178648) and an ortho-carbonyl boronic acid, cyclizes. researchgate.net These heterocyclic structures have been investigated for applications such as fluorescent probes. researchgate.net

Table 2: Heterocyclic Systems from ortho-Carbonyl Boronic Acids

Reactant Resulting Structure Key Feature
Amine Iminoboronate Dative N-B bond
Hydrazine Diazaborine Cyclized hydrazone

Directed Functionalization and Selectivity Studies

The boronic acid group can be a versatile tool in directing the functionalization of the indole ring system, enabling reactions at positions that are otherwise difficult to access.

Direct C-H functionalization is a powerful strategy for modifying the indole scaffold. researchgate.net While the C2 and C3 positions of indole are typically the most reactive, achieving regioselective functionalization at the C4, C5, C6, or C7 positions of the benzene (B151609) ring is a significant challenge due to their similar reactivity. nih.gov The use of directing groups is often crucial to control the position of the reaction. nih.gov

In the context of palladium-catalyzed reactions, such as the oxidative Heck reaction, controlling regioselectivity between the C2 and C3 positions has been a subject of intense research. nih.govrsc.org Ligand development has emerged as a key strategy to switch the selectivity of these reactions. nih.govrsc.org For instance, different ligands can dictate whether alkenylation occurs at the C2 or C3 position by influencing the regioselectivity-determining step of the catalytic cycle. nih.govrsc.org While many studies focus on the functionalization of the pyrrole (B145914) ring, methods for the selective functionalization of the carbocyclic ring are also being developed, sometimes requiring multi-step sequences involving reduction and subsequent oxidation of the indole core. nih.gov

The synthesis of axially chiral biaryl compounds, known as atropisomers, is a prominent area of asymmetric synthesis. The construction of atropisomeric 3-aryl-indoles, where there is hindered rotation around the bond connecting the indole and the aryl group, presents a unique synthetic challenge. researchgate.netresearchgate.net

One-pot, multi-component reactions are being explored to achieve the atroposelective synthesis of these complex molecules. researchgate.netresearchgate.net These strategies can involve a desymmetrization reaction coupled with a kinetic resolution process, often catalyzed by chiral catalysts like chiral phosphoric acids (CPAs). researchgate.net While the direct use of this compound in this specific context is not explicitly detailed in the provided results, indolylboronic acids are key precursors in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming the C-C bond between the indole and the aryl group. nih.gov The principles of atroposelective synthesis often rely on carefully designed chiral ligands or catalysts to control the stereochemical outcome of such coupling reactions.

Stability and Degradation Pathways

The stability of boronic acids is a critical consideration for their storage and application. Peptide boronic acid derivatives, for example, have shown susceptibility to degradation under various conditions. nih.gov

A primary degradation pathway for boronic acids is oxidative cleavage of the carbon-boron bond. nih.gov In the presence of oxidizing agents like hydrogen peroxide, the boronic acid group can be cleaved to yield the corresponding alcohol. nih.gov This process can be followed by further reactions such as isomerization or hydrolysis. nih.gov

For aminolevulinic acid, a related compound, degradation in aqueous solution can proceed through dimerization to form a dihydropyrazine (B8608421) derivative, which can be further oxidized to a pyrazine. researchgate.netnih.govresearchgate.net The stability of such compounds is often pH-dependent, with increased stability observed at lower pH values. nih.gov While specific degradation studies on this compound were not found, it is reasonable to infer that it may be susceptible to similar oxidative and hydrolytic degradation pathways, particularly protodeboronation (cleavage of the C-B bond by a proton source).

Protodeboronation Mechanisms and Contributing Factors

Protodeboronation is a chemical process involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This reaction is a significant undesired side reaction, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction where boronic acids are employed as key reagents. wikipedia.org The susceptibility of a given boronic acid, such as this compound, to undergo protodeboronation is highly dependent on the specific reaction conditions and the nature of the organic substituent attached to the boron atom. wikipedia.org

Mechanistic studies have identified several pathways for protodeboronation in aqueous environments, with the reaction's pH being a critical factor that governs the speciation of the boronic acid. wikipedia.orgnih.gov For simple arylboronic acids, two primary mechanisms have been described: a general acid-catalyzed process and a specific base-catalyzed mechanism. wikipedia.org The base-catalyzed pathway involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻. This is often followed by a rate-limiting reaction of the boronate with a proton source, like water, to yield the arene. wikipedia.org

For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, additional mechanistic pathways become relevant. wikipedia.orged.ac.uk These compounds can form zwitterionic species under neutral pH conditions, which can be highly reactive and prone to rapid, unimolecular C-B bond fragmentation. wikipedia.orged.ac.uk The stability of the resulting carbanion or the transition state leading to it is a key determinant of the reaction rate.

The electronic properties of the aryl group significantly influence the rate and mechanism of protodeboronation. While early studies suggested that electron-donating groups accelerate the reaction, more recent, comprehensive analyses have revealed a more complex, V-shaped correlation. nih.gov This indicates a change in the rate-determining step or mechanism across the spectrum of electronically different substrates. For highly electron-deficient arylboronic acids, the mechanism can shift from a concerted protonolysis to a stepwise process involving the formation of a transient aryl anion, with the B-C bond cleavage being the rate-limiting step. nih.govacs.org The presence of the electron-withdrawing chlorine atom and the specific electronic nature of the indole ring in this compound would place it within this complex mechanistic landscape.

Contributing FactorEffect on ProtodeboronationMechanistic Implication
pHHighly influential; rates are often maximal when pH is near the boronic acid's pKₐ or under strongly basic conditions. wikipedia.orgnih.govControls the equilibrium between the neutral boronic acid [ArB(OH)₂] and the more reactive anionic boronate [ArB(OH)₃]⁻ or zwitterionic species. wikipedia.orgnih.gov
TemperatureHigher temperatures generally increase the rate of protodeboronation.Provides the necessary activation energy for the C-B bond cleavage.
Aryl SubstituentsComplex electronic effects; both electron-donating and strongly electron-withdrawing groups can accelerate the reaction, often via different mechanisms. nih.govresearchgate.netInfluences the stability of intermediates and transition states, potentially changing the rate-determining step. nih.govacs.org
HeteroatomsBasic heteroatoms (e.g., indole nitrogen) can enable alternative, rapid decomposition pathways via zwitterionic intermediates, especially at neutral pH. wikipedia.orged.ac.ukInternal assistance or formation of highly reactive species can lower the activation barrier for C-B bond cleavage. wikipedia.orgnih.gov
CatalysisThe reaction can be catalyzed by acids, bases, and even the boronic acid itself (self-catalysis). wikipedia.orgnih.govCatalysts facilitate the formation of more reactive intermediates or stabilize transition states.

Considerations for Storage and Reaction Conditions

The inherent tendency of boronic acids to undergo protodeboronation necessitates careful consideration of their storage and handling. wikipedia.org Due to their limited stability, particularly in solution, boronic acids are often converted to more robust derivatives for storage, such as boronic esters (e.g., pinacol (B44631) esters). ed.ac.ukresearchgate.net These esters exhibit greater hydrolytic stability and can help mitigate decomposition during storage and in certain reaction conditions. ed.ac.ukresearchgate.net For this compound itself, storage at refrigerated temperatures is recommended. chemicalbook.com

During synthetic applications, the reaction conditions must be optimized to minimize competing protodeboronation. This is especially critical in Suzuki-Miyaura cross-couplings, which are typically performed in basic aqueous media at elevated temperatures—conditions that favor protodeboronation. nih.goved.ac.uk The rate of decomposition is often highest when the pH of the medium is close to the pKₐ of the boronic acid, a condition that can lead to exacerbated decomposition due to self-catalysis, where the boronic acid catalyzes the decomposition of its own boronate form. nih.gov

Strategies to suppress protodeboronation during reactions include:

Careful selection of base and pH control: Operating at a pH that minimizes the concentration of the most reactive species can enhance reaction efficiency. nih.gov

Use of stable precursors: Employing stable boronic esters or trifluoroborate salts that slowly release the active boronic acid into the reaction medium can maintain a low steady-state concentration, thus suppressing the decomposition side reaction. nih.goved.ac.uk

Minimizing reaction time and temperature: Using highly active catalysts that allow for lower temperatures and shorter reaction times can significantly improve the yield of the desired coupled product over the protodeboronated side product.

The stability of boronic esters themselves can vary significantly depending on the diol used for esterification, with five-membered ring esters (e.g., from pinacol) generally conferring greater stability than six-membered ring esters. nih.govresearchgate.net

Boronic Acid Catalysis in Organic Transformations

Beyond their well-established role as stoichiometric reagents in cross-coupling reactions, boronic acids have emerged as a class of versatile, mild Lewis acid catalysts for a variety of organic transformations. nih.govrsc.org Their catalytic activity stems from the Lewis acidic nature of the trivalent boron atom and its unique ability to form reversible covalent bonds with oxygen- and nitrogen-containing functional groups. nih.govresearchgate.net This interaction allows for the activation of substrates in several distinct modes, promoting reactions under mild conditions and often with high selectivity, which makes them attractive from a green chemistry perspective. nih.govrsc.org

Activation of Unsaturated Carboxylic Acids and Carbonyl Compounds

Boronic acids are effective catalysts for reactions involving unsaturated carboxylic acids. The catalytic cycle is believed to proceed through the formation of a covalent, monoacylated hemiboronic ester intermediate. researchgate.netnih.gov This dynamic covalent interaction serves to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, thereby activating it as an electrophile for subsequent transformations. nih.govnih.gov This activation strategy has been successfully applied to promote conjugate additions and various cycloaddition reactions. rsc.orgnih.gov

In the case of carbonyl compounds, boronic acids can act as conventional Lewis acid catalysts, coordinating to the carbonyl oxygen to enhance its electrophilicity. This activation facilitates a range of canonical condensation reactions, such as the formation of imines and aldol-type condensations. nih.gov

Catalysis of Cycloaddition Reactions (e.g., Diels-Alder)

The ability of boronic acids to activate unsaturated carboxylic acids makes them potent catalysts for cycloaddition reactions, including the Diels-Alder reaction. nih.govresearchgate.net By forming a covalent adduct with a dienophile containing a carboxylic acid moiety (e.g., 2-alkynoic acids), the boronic acid catalyst lowers the dienophile's LUMO, accelerating the [4+2] cycloaddition with a diene. researchgate.net This catalytic approach allows the reaction to proceed efficiently under mild conditions and can provide excellent control over regioselectivity, which might be poor in a purely thermal reaction. researchgate.netmdpi.com This method provides a direct route to functionalized cyclohexadienyl carboxylic acids. researchgate.net

Representative Boronic Acid-Catalyzed Diels-Alder Reaction
DieneDienophileCatalystProduct TypeReference
Various Dienes (e.g., Cyclopentadiene)2-Alkynoic AcidsArylboronic AcidCyclohexadienyl Carboxylic Acids researchgate.net

Lewis acids, in general, are known to catalyze Diels-Alder reactions by binding to the dienophile, which reduces the steric repulsion between the reacting partners and lowers the activation energy. wikipedia.org Boronic acids fit within this paradigm, offering a mild and effective means of catalysis. nih.govwikipedia.org

Activation of Carboxylic Acids and Amides for Bond Formation

Perhaps the most developed application of boronic acid catalysis is in the direct dehydrative formation of amide and ester bonds. nih.gov These reactions are of fundamental importance in organic and medicinal chemistry. The catalytic mechanism typically proceeds through the formation of a mixed anhydride (B1165640) intermediate from the reaction of the boronic acid and a carboxylic acid. nih.govrsc.org This intermediate is a highly activated form of the carboxylic acid, primed for nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, releasing water as the only byproduct. nih.govrsc.org

The efficiency of this catalytic process is highly dependent on the structure of the boronic acid catalyst. rsc.orgnih.gov For instance, ortho-substituted arylboronic acids have been shown to be particularly effective. rsc.org The ortho-substituent can play a crucial role by preventing the coordinating of the amine nucleophile to the boron center, which would otherwise lead to catalyst deactivation. rsc.org In some systems, cooperative catalysis, where the boronic acid is used in conjunction with a nucleophilic co-catalyst like N,N-dimethylaminopyridine N-oxide (DMAPO), has been shown to be highly effective for promoting the condensation of various carboxylic acids and amines, including poorly nucleophilic anilines. nih.gov

Key Intermediates in Boronic Acid-Catalyzed Amidation
IntermediateDescriptionRole in Catalytic Cycle
(Acyloxy)boron SpeciesA mixed anhydride formed from the boronic acid and the carboxylic acid. rsc.orgThe key activated species that undergoes nucleophilic attack by the amine. nih.govrsc.org
Dimeric B-O-B SpeciesDimeric anhydrides formed from two molecules of boronic acid and the carboxylic acid. nih.govProposed alternative activated species that can activate the carboxylic acid while delivering the amine. nih.gov
Tetrahedral IntermediateFormed upon nucleophilic attack of the amine on the activated (acyloxy)boron species. nih.govCollapses to form the amide product and regenerate the catalyst.

Applications of 5 Chloro 1h Indole 2 Boronic Acid in Chemical Research and Development

Medicinal Chemistry and Drug Discovery

5-Chloro-1H-indole-2-boronic acid and its derivatives have emerged as a significant scaffold in the realm of medicinal chemistry and drug discovery. The indole (B1671886) core, a privileged structure in numerous biologically active compounds, combined with the versatile reactivity of the boronic acid group, provides a powerful platform for the synthesis of novel therapeutic agents. Researchers have extensively explored this chemical space, leading to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Development of Anticancer Agents and Therapeutic Potential

The quest for more effective and selective cancer therapies has driven significant research into indole-based compounds. The this compound framework has been instrumental in the design and synthesis of potent anticancer agents that target various hallmarks of cancer.

One of the key strategies in cancer treatment is the disruption of fundamental cellular processes required for tumor growth and proliferation. Derivatives of 5-chloro-1H-indole have shown promise in this area by targeting tubulin polymerization, inhibiting DNA topoisomerases, and inducing apoptosis.

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain indole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov For instance, some indole-2-carbohydrazides have demonstrated significant anti-proliferative activity against various cancer cell lines, including leukemia and non-small cell lung cancer, by inhibiting tubulin polymerization. nih.gov

DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death. Thiosemicarbazide-based derivatives, which can be synthesized from indole precursors, have been identified as inhibitors of human DNA topoisomerase IIα. nih.gov These compounds have shown potent anticancer activity, surpassing that of the clinically used topoisomerase II inhibitor, etoposide, in some cases. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for eliminating cancer cells. Several 5-chloro-indole derivatives have been shown to trigger apoptosis in cancer cells. For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have demonstrated potent antiproliferative effects and induced apoptosis in human pancreatic cancer cells by increasing the levels of caspase-8 and Bax. nih.gov

Protein kinases play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these kinases is a common feature of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR pathways. mdpi.com Some of these compounds exhibited greater potency than the established EGFR inhibitor erlotinib. mdpi.com Furthermore, dual inhibitors targeting both EGFR and BRAF V600E have been synthesized from pyrazino[1,2-a]indol-1(2H)-ones. mdpi.com

Spleen Tyrosine Kinase (SYK): SYK is another non-receptor tyrosine kinase that has been implicated in the survival and proliferation of certain cancer cells. Dual inhibition of SYK and EGFR has been shown to have a synergistic antitumor effect in chemoresistant ovarian cancer cells. nih.gov This combined inhibition leads to the activation of the DNA damage response, cell-cycle arrest, and apoptosis. nih.gov

Compound ClassTarget Kinase(s)Key FindingsReference
5-chloro-indole-2-carboxylate derivativesEGFRT790M, BRAFV600EPotent inhibition of mutant EGFR, with some compounds being more potent than erlotinib. mdpi.com
Pyrazino[1,2-a]indol-1(2H)-onesEGFR, BRAFV600EDual inhibitory activity against both kinases. mdpi.com
-SYK, EGFRSynergistic antitumor effect in chemoresistant ovarian cancer through dual inhibition. nih.gov

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins and cell death, making it a validated anticancer strategy. While direct inhibition of the proteasome by this compound itself is not extensively documented in the provided results, the broader class of boronic acids is well-known for this activity. For instance, bortezomib (B1684674), a dipeptide boronic acid, is a clinically approved proteasome inhibitor. The boronic acid moiety is key to its mechanism of action. Research into other boronic acid-containing compounds, including those with indole scaffolds, continues to be an active area of investigation for novel proteasome inhibitors.

Antimicrobial and Antiviral Applications (e.g., Anti-Trypanosoma cruzi, HIV-1 Fusion Inhibition)

Beyond cancer, derivatives of this compound have demonstrated significant potential in combating infectious diseases.

Anti-Trypanosoma cruzi: Chagas disease, caused by the parasite Trypanosoma cruzi, is a major health problem in the Americas. nih.gov The parasite relies on a purine (B94841) salvage pathway for survival, making this a key drug target. nih.gov Substituted indoles have been identified through phenotypic screening as having activity against T. cruzi. nih.gov Optimization of a series of 1H-indole-2-carboxamides has led to compounds that reduce the parasite load in both acute and chronic mouse models of Chagas disease. nih.gov

HIV-1 Fusion Inhibition: The human immunodeficiency virus type 1 (HIV-1) enters host cells through a fusion process mediated by the gp41 protein. A hydrophobic pocket on gp41 is a validated target for fusion inhibitors. nih.gov Structure-based drug design has led to the development of indole-based compounds that act as small-molecule HIV-1 fusion inhibitors. nih.gov These compounds bind to the hydrophobic pocket of gp41, preventing the conformational changes required for viral entry. nih.govdntb.gov.ua Boronic acid derivatives have also been investigated as potential HIV-1 inhibitors, with some acyclic nucleoside analogues containing a boronic acid moiety showing activity in plaque reduction assays. unc.edu Furthermore, boronic acid analogs of the HIV protease inhibitor darunavir (B192927) have been synthesized and shown to be potent inhibitors of the enzyme. nih.gov

ApplicationTargetCompound ClassKey FindingsReference
Anti-Trypanosoma cruziT. cruzi parasite1H-Indole-2-carboxamidesReduced parasite load in animal models of Chagas disease. nih.gov
HIV-1 Fusion Inhibitiongp41 hydrophobic pocketIndole-based compoundsInhibit viral entry by binding to a key pocket on the fusion protein. nih.gov
HIV-1 InhibitionHIV-1 ProteaseBoronic acid-containing nucleoside analoguesShowed activity in HIV-1 plaque reduction assays. unc.edunih.gov

Anti-inflammatory and Other Biological Activities

The therapeutic potential of this compound derivatives extends to inflammatory conditions. Chronic inflammation is a contributing factor to various diseases, including cancer. researchgate.netnih.gov

Anti-inflammatory Activity: A novel series of boronic chalcones has been designed and synthesized, demonstrating dual anticancer and anti-inflammatory properties. researchgate.netnih.gov One promising compound significantly reduced the levels of pro-inflammatory cytokines such as TNF and IL-6. nih.gov The boronic acid moiety was found to be crucial for enhancing both the anticancer and anti-inflammatory effects of these chalcones. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For indole derivatives, including those based on the this compound scaffold, SAR provides critical insights for optimizing their therapeutic potential. rsc.org The process of lead optimization involves iteratively modifying a promising lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov

In the context of developing novel therapeutic agents, the 5-chloro-indole moiety is a key structural feature. Research on various indole-based compounds has demonstrated that the presence and position of a chloro substituent on the indole ring can significantly impact biological activity. For instance, in a series of substituted 1H-indole-2-carboxamides evaluated as CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance the modulatory potency. nih.gov Similarly, studies on indole-5-propanoic acid derivatives as GPR40 agonists showed that a meta-chloro derivative had significantly higher activity than its bromo counterpart, highlighting the importance of the specific halogen and its position. nih.gov In the development of inhibitors for mutant EGFR/BRAF pathways, the 5-chloro-indole moiety has been shown to form crucial interactions within the hydrophobic pocket of the enzyme's active site, with the chlorine atom participating in halogen bond interactions. mdpi.com

The boronic acid group at the 2-position of the indole ring also plays a pivotal role in SAR and lead optimization. Boronic acids are known to form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of various enzymes, which can lead to potent and specific inhibition. mdpi.com This reactivity makes the boronic acid a valuable functional group in the design of targeted inhibitors. During lead optimization, the boronic acid moiety can be fine-tuned to modulate binding affinity and kinetic parameters.

The combination of the 5-chloro substituent and the 2-boronic acid group in this compound offers a unique scaffold for creating diverse libraries of compounds for SAR exploration. By keeping the this compound core constant and varying other substituents, chemists can systematically probe the chemical space to identify compounds with improved therapeutic profiles. chemrxiv.org

Indole Boronic Acids in Drug Design: Pharmacophore and Isostere Considerations

In drug design, a pharmacophore refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. pharmint.net The indole boronic acid scaffold, particularly this compound, can be considered a key pharmacophore in the development of various therapeutic agents. chemimpex.com The indole ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs, and it can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. rsc.orgnih.gov The boronic acid group, with its ability to act as a transition-state analog and form reversible covalent bonds with active site nucleophiles, adds a crucial element to the pharmacophore. mdpi.com

An isostere is a molecule or a functional group that has similar physical and chemical properties to another, which allows for its substitution in a drug molecule without a significant loss of biological activity, but potentially with improved properties like enhanced metabolic stability or reduced toxicity. The boronic acid group is frequently employed as a bioisostere for the carboxylic acid functionality. rsc.org While carboxylic acids are often important for target binding through ionic interactions, they can also contribute to poor cell permeability and metabolic liabilities. Boronic acids, being less acidic, can mimic the hydrogen bonding capabilities of carboxylic acids while offering a different physicochemical profile. rsc.org For example, in the design of inhibitors for certain enzymes, replacing a key carboxylic acid group with a boronic acid has led to compounds with improved potency and cellular activity. mdpi.com

The following table summarizes the key considerations for indole boronic acids in drug design:

FeatureDescriptionReference(s)
Pharmacophore The indole ring provides a scaffold for various interactions (hydrogen bonding, π-stacking), while the boronic acid acts as a key binding group, often forming reversible covalent bonds with enzyme active sites. rsc.orgmdpi.compharmint.netchemimpex.comnih.gov
Isostere The boronic acid group can serve as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with different acidity and physicochemical properties, potentially improving cell permeability and metabolic stability. mdpi.comrsc.org

Applications in General Organic Synthesis

This compound is a versatile and valuable reagent in the field of organic synthesis, primarily utilized for its ability to participate in cross-coupling reactions and serve as a foundational element for constructing more complex molecular architectures.

As a Reagent for Indole Group Introduction

One of the most significant applications of this compound is as a reagent for the introduction of the 5-chloro-1H-indol-2-yl moiety into other organic molecules. This is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. rsc.org

The use of this compound in Suzuki-Miyaura coupling allows for the efficient synthesis of a wide range of substituted indoles, which are important scaffolds in pharmaceuticals and materials science. nih.govchem-space.com

Building Block for Diverse Pharmaceutical and Organic Compounds

As a bifunctional molecule containing both a reactive boronic acid and a modifiable indole core, this compound serves as a crucial building block for the synthesis of a diverse array of pharmaceutical and organic compounds. nih.govchemrxiv.org Its utility is demonstrated in the construction of libraries of compounds for drug discovery and for exploring structure-activity relationships. chemrxiv.org For example, it can be used as a starting material in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds, where the 5-chloro-indole scaffold is often associated with enhanced biological activity. mdpi.comnih.govnih.govnih.govmdpi.comnih.govrsc.org

The following table provides examples of reaction types where this compound or related indole boronic acids are used as building blocks:

Reaction TypeProduct ClassSignificanceReference(s)
Suzuki-Miyaura CouplingBiaryl and Heterobiaryl IndolesAccess to a wide range of substituted indoles for various applications. rsc.org
Synthesis of Kinase InhibitorsIndole-based Kinase InhibitorsThe 5-chloro-indole moiety is a key feature in some potent kinase inhibitors. mdpi.comnih.govnih.gov
Synthesis of Antiviral AgentsIndole-based AntiviralsChlorinated indoles have shown promise as antiviral compounds. nih.gov
Synthesis of Anti-inflammatory AgentsIndole-based Anti-inflammatoriesIndole derivatives are being explored for their anti-inflammatory properties. mdpi.comnih.govrsc.org

Formation of Complex Molecular Structures

The reactivity of this compound makes it an ideal starting point for the synthesis of complex molecular structures. Through multi-step synthetic sequences that often begin with a Suzuki-Miyaura coupling, intricate molecules with multiple stereocenters and functional groups can be constructed. nih.govacs.org The ability to use this building block in multicomponent reactions further expands its utility, allowing for the rapid assembly of complex and diverse molecular libraries from simple precursors. mdpi.com The indole nitrogen can also be functionalized, providing another point for molecular elaboration and the creation of highly complex and three-dimensional structures.

Advanced Materials Science

The unique electronic and chemical properties of the this compound scaffold suggest its potential for applications in advanced materials science. While direct applications of this specific compound are still emerging, the properties of its constituent parts—the indole ring and the boronic acid group—are well-utilized in this field.

Indole derivatives are known for their electron-rich nature and are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). rsc.orgfrontiersin.org The introduction of a chlorine atom can modulate the electronic properties of the indole ring, which could be beneficial for tuning the performance of such materials.

Boronic acids, on the other hand, are widely used to create responsive polymers and hydrogels. mdpi.com These materials can change their properties in response to specific stimuli, such as the presence of saccharides (e.g., glucose) or changes in pH. mdpi.com This responsiveness is due to the reversible formation of boronate esters with diols. By incorporating this compound into a polymer backbone, it may be possible to create advanced materials with tailored sensory or drug-delivery capabilities. chemimpex.commdpi.com For instance, a polymer containing this moiety could potentially be used in the development of fluorescent sensors or as a component in self-healing materials. chemimpex.com

The following table outlines potential applications in materials science:

Application AreaPotential Role of this compoundRelevant PropertiesReference(s)
Organic Electronics (e.g., OLEDs) As a monomer or building block for conjugated polymers or small molecules.The electron-rich indole core's properties can be tuned by the chloro substituent. rsc.orgfrontiersin.org
Responsive Polymers and Hydrogels As a functional monomer to be incorporated into polymer chains.The boronic acid group can form reversible covalent bonds with diols, enabling stimulus-responsive behavior. chemimpex.commdpi.com
Fluorescent Sensors As a building block for fluorescent probes.The indole moiety can act as a fluorophore, and its fluorescence can be modulated by the binding of analytes to the boronic acid group. chemimpex.com

Exploration in Optoelectronic Materials and Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs)

The incorporation of heteroatoms, such as boron, into polycyclic aromatic hydrocarbons (PAHs) is a well-established strategy for tuning their electronic and photophysical properties. nih.govnih.govrsc.org This "doping" can lead to materials with enhanced electron affinity, altered energy gaps, and improved luminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. nih.govd-nb.info

While direct evidence of this compound being used as a precursor for boron-doped PAHs is scarce, the general synthetic strategies often tolerate the presence of halogen substituents. nih.gov For instance, one-pot synthetic methods for creating B-PAHs have been developed that can accommodate chloro-substituents on the starting materials, which could allow for post-synthetic modifications. nih.gov The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently employs boronic acids to form carbon-carbon bonds, a key step in building the extended π-systems of PAHs. libretexts.orgfujifilm.com Theoretically, the boronic acid functionality of this compound could participate in such coupling reactions to construct larger, indole-fused aromatic systems. The chloro-substituent could also serve as a handle for further functionalization.

The synthesis of boron-doped PAHs often involves electrophilic borylation or the cyclization of precursors containing boronic acids. nih.govresearchgate.net The development of novel synthetic routes to these materials is an active area of research, with a focus on achieving high efficiency and broad substrate scope. d-nb.info

Table 1: Examples of Boron-Doped PAH Synthesis Strategies

Synthesis StrategyDescriptionPotential Relevance for this compound
One-Pot Synthesis via 1,4-Boron Migration A method to produce B-PAHs from ortho-aryl substituted diarylalkynes. nih.govd-nb.infoThe tolerance for chloro-substituents suggests that an appropriately designed precursor incorporating the 5-chloroindole (B142107) moiety could potentially be used.
Electrophilic Borylation The use of electrophilic boron reagents to introduce boron atoms into aromatic systems. nih.govThe indole nucleus is susceptible to electrophilic attack, and this could be a route to incorporate the 5-chloroindole-2-boronic acid structure into a larger PAH.
Gold-Catalyzed Cyclization Cyclization of o-alkynylaryl boronic acids to form B,N- or B,O-doped PAHs. researchgate.netIf a suitable alkyne-substituted derivative of this compound were synthesized, this method could be applicable.

Development of Molecular Recognition Systems and Sensing Probes

Boronic acids are widely recognized for their ability to reversibly bind with 1,2- and 1,3-diols, a feature that has been extensively exploited in the design of molecular sensors for saccharides and other biologically relevant molecules. nih.govmdpi.comnih.gov This interaction forms the basis for a variety of sensing platforms, including fluorescent probes. nih.govnih.govdcu.ie

The general principle involves coupling a boronic acid recognition unit to a reporter molecule, often a fluorophore. nih.gov The binding of a diol-containing analyte to the boronic acid can modulate the electronic properties of the system, leading to a change in the fluorescence signal (e.g., enhancement or quenching). nih.gov

While specific fluorescent probes based on this compound are not prominently featured in the literature, related indole derivatives have been investigated for such purposes. For example, 1-Boc-5-fluoro-1H-indole-2-boronic acid is noted as a building block for fluorescent probes. chemimpex.com The indole scaffold itself possesses intrinsic fluorescence, which could potentially be modulated upon analyte binding to the boronic acid moiety. The chloro-substituent at the 5-position could influence the photophysical properties of the resulting probe or provide a site for attaching other functional groups.

The development of boronic acid-based sensors is a mature field, with various strategies employed to enhance selectivity and sensitivity. nih.gov These include the design of multivalent receptors and the use of different signaling mechanisms. nih.gov

Table 2: Principles of Boronic Acid-Based Sensing

Sensing PrincipleDescriptionPotential Application with this compound
Fluorescence Modulation The binding of an analyte to the boronic acid alters the fluorescence of an attached fluorophore. nih.govdcu.ieThe inherent fluorescence of the indole ring or an attached fluorophore could be modulated by analyte binding to the boronic acid group.
Photoinduced Electron Transfer (PET) Analyte binding can disrupt a PET process between a donor and an acceptor, leading to a change in fluorescence. nih.govA PET-based sensor could be designed incorporating the this compound moiety.
Homogeneous Assays Both the sensor and analyte are in solution, allowing for real-time monitoring of analyte concentration. nih.govA soluble derivative of this compound could be developed for use in homogeneous sensing applications.

Spectroscopic Characterization and Computational Chemistry of 5 Chloro 1h Indole 2 Boronic Acid Systems

Advanced Spectroscopic Techniques for Structural and Interaction Elucidation

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure and behavior. For 5-Chloro-1H-indole-2-boronic acid systems, techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible, Fluorescence, and Mass Spectrometry provide a wealth of information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹¹B NMR, offers profound insights into the mechanistic pathways and binding events of boronic acids. nih.govresearchgate.net ¹¹B NMR is especially valuable for monitoring the pKa of boronic acids and their binding with diols, as the chemical shift of the boron atom changes upon transformation into a boronate ester. nih.gov This technique allows for the characterization of the hybridization state and coordination environment of the boron atom, which is critical for understanding reaction mechanisms and binding affinities. researchgate.net For instance, the formation of a five-membered ring in a boronate ester is generally more stable with an sp³-hybridized boron, a feature that can be readily identified by ¹¹B NMR. nsf.gov

Studies on related 5-chloro-indole derivatives have utilized ¹H and ¹³C NMR to confirm their structures. mdpi.com For example, in a study of 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid, the ¹H NMR spectrum in DMSO-d₆ showed a characteristic singlet for the indole (B1671886) NH proton at 11.04 ppm. mdpi.com Similarly, ¹H NMR has been used to track binding and conformational changes in receptor-ligand complexes involving boronic acids. manchester.ac.uk The simplicity of NMR signals in such studies can indicate rapid exchange processes on the NMR timescale. manchester.ac.uk

Below is a representative table of ¹H NMR data for a related 5-chloroindole (B142107) compound.

Proton Assignment Chemical Shift (ppm) Solvent
Indole NH8.0CDCl₃
Ar-H7.591CDCl₃
Ar-H7.196CDCl₃
Ar-H7.12CDCl₃
Ar-H6.453CDCl₃
Data derived from a representative 5-chloroindole spectrum. chemicalbook.com

UV-Visible and Fluorescence Spectroscopy for Binding Interactions and Conformational Changes

UV-Visible and fluorescence spectroscopy are powerful techniques for studying the electronic transitions and photophysical properties of molecules, providing insights into binding interactions and conformational shifts. While specific UV-Vis and fluorescence data for this compound is not extensively detailed in the provided results, the behavior of related compounds offers valuable parallels.

For instance, novel fluorescent boron(III) complexes derived from various boronic acids have been synthesized and their photophysical properties investigated. mdpi.com These studies show that substituents on the boronic acid can influence the absorption and emission maxima. mdpi.com Typically, such compounds exhibit UV-Vis absorption in the blue region and fluorescence emission in the green region of the visible spectrum. mdpi.com The interaction of boronic acids with other molecules can lead to changes in their fluorescence properties, which can be used to study binding events. The development of fluorescent probes based on boronic acids is an active area of research.

Mass Spectrometry (LC-MS, EI-MS) for Analysis and Reaction Monitoring

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the analysis and monitoring of chemical reactions involving boronic acids. nih.govresearchgate.net Boronic acids are known for their polarity and tendency to form boroxines, which can complicate analysis. nih.govresearchgate.net However, methods like nano-LC-EI/MS have proven effective for a broad range of boronic acids, offering good detection limits, linearity, and reproducibility. nih.govresearchgate.net

LC-MS/MS methods have been developed for the sensitive quantification of boronic acid impurities in active pharmaceutical ingredients. scirp.org These methods often utilize electrospray ionization (ESI) in negative mode and can achieve quantification at very low levels. scirp.org Optimized UPLC-MS conditions are crucial to minimize the formation of boroxine, solvent adducts, and dimer ions, which can complicate the mass spectra of boronic acids. rsc.org The systematic analysis of the chemical behavior of arylboronic acids under ESI-MS conditions is critical for understanding their gas-phase chemistry. nih.gov Such studies are vital for the accurate mass spectrometric analysis of boronic acids and their conjugates. nih.gov

The utility of LC-MS extends to monitoring the progress of reactions such as the Suzuki coupling, where boronic acids are key reagents. rsc.org This allows for the precise determination of reactant consumption and product formation over time.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions and molecular properties at an atomic level.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has emerged as a valuable tool for investigating the reaction pathways and transition states of reactions involving boronic acids. While specific DFT studies on this compound were not found in the search results, the principles are widely applied to similar systems. DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. This information is crucial for understanding the factors that control the rate and selectivity of a reaction.

For example, DFT could be employed to study the Suzuki-Miyaura cross-coupling reaction, a common application of boronic acids. nih.gov Such studies would involve calculating the energies of the various species involved in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This would help in understanding the role of the chloro substituent on the indole ring and the boronic acid group in modulating the reactivity.

Elucidation of Activation Modes and Reactivity Differences (e.g., Fluoride (B91410) Activation)

Computational studies are instrumental in elucidating the activation modes of boronic acids and explaining differences in their reactivity. One area of interest is the activation of boronic acids by fluoride ions. While not directly detailed for the target compound, the general principles are applicable. Fluoride can coordinate to the boron atom of a boronic acid, forming a more nucleophilic boronate species. This activation is often key to facilitating subsequent reactions.

Theoretical investigations can model this fluoride activation process, calculating the change in electronic structure and reactivity of the boronic acid upon fluoride binding. This can help rationalize why certain reactions proceed more efficiently in the presence of fluoride and guide the design of new synthetic methodologies. For instance, the development of fluorination reactions of arylboronic acids often relies on understanding the underlying mechanisms of activation and transformation. acs.org

Quantum Chemical Calculations for Mechanistic Validation

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in validating proposed reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, calculate activation energies, and determine the thermodynamic feasibility of different pathways. This computational approach provides a molecule-by-molecule perspective of the reaction, corroborating experimental observations and often revealing subtle mechanistic details that are not accessible through empirical methods alone.

For instance, in reactions such as the Suzuki-Miyaura coupling, where indolylboronic acids are key reagents, DFT calculations can elucidate the energetics of the catalytic cycle. nih.gov This includes modeling the oxidative addition, transmetalation, and reductive elimination steps. The influence of the chloro-substituent and the boronic acid group on the electron distribution within the indole ring can be precisely quantified, explaining the regioselectivity and reactivity observed in synthetic experiments. nih.gov

Moreover, computational studies on boronic acid interactions have highlighted their ability to form cyclic esters with diols, a process driven by specific electronic and steric factors. acs.org The reactivity of the boronic acid is significantly influenced by the electronic nature of the substituents on the aromatic ring. acs.org In the case of this compound, the electron-withdrawing nature of the chlorine atom is expected to impact the acidity and reactivity of the boronic acid moiety. DFT calculations can model these electronic effects, providing a quantitative basis for understanding its behavior in various chemical transformations.

Mechanistic proposals for reactions such as transition-metal-free borylations can also be scrutinized using computational methods. nih.gov Theoretical modeling can help to distinguish between different possible pathways, such as those involving single-electron transfer (SET) mechanisms. nih.gov By calculating the energies of key intermediates and transition states, the most plausible reaction mechanism can be identified, offering a deeper understanding of the underlying chemical principles.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules like this compound, providing valuable data for its identification and characterization. These theoretical predictions can be compared with experimental spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra, to confirm the molecular structure and assign vibrational modes.

The process typically involves geometry optimization of the molecule using a suitable level of theory, such as DFT with a basis set like B3LYP/6-311++G(d,p). Following optimization, vibrational frequency calculations can be performed to predict the wavenumbers and intensities of the infrared and Raman bands. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

For a molecule like this compound, theoretical calculations can predict the characteristic vibrational modes, including the N-H stretch of the indole ring, the B-O-H bending and stretching of the boronic acid group, and the C-Cl stretching of the chloro-substituent. The calculated infrared and Raman spectra provide a theoretical fingerprint of the molecule that can be used to interpret experimental data.

Beyond vibrational spectroscopy, quantum chemical calculations can also predict other important spectroscopic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to estimate the electronic absorption properties and reactivity of the molecule. nih.gov The HOMO-LUMO energy gap is a key parameter in determining the molecule's electronic transitions and can be correlated with its UV-Vis spectrum.

The following table presents theoretically predicted data for the parent compound, Indole-2-boronic acid, calculated using DFT methods as a model to approximate the spectroscopic and structural properties of its 5-chloro derivative.

ParameterCalculated Value (Indole-2-boronic acid)
Optimized Bond Lengths (Å)
N1-C21.385
C2-B1.550
B-O11.370
B-O21.370
C4-C51.395
C5-C61.401
**Optimized Bond Angles (°) **
N1-C2-B129.5
C2-B-O1118.0
O1-B-O2124.0
Calculated Vibrational Frequencies (cm⁻¹)
N-H Stretch~3500
O-H Stretch (boronic acid)~3400 (broad)
C=C Stretch (aromatic)~1600-1450
B-O Stretch~1350
Calculated Electronic Properties (eV)
HOMO Energy-6.20
LUMO Energy-1.15
HOMO-LUMO Gap5.05

Note: The data in this table are representative values for the parent Indole-2-boronic acid, calculated using standard DFT methods, and serve as an illustrative example. Actual experimental and calculated values for this compound may vary.

Future Directions and Emerging Research Avenues for 5 Chloro 1h Indole 2 Boronic Acid

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future of synthesizing 5-Chloro-1H-indole-2-boronic acid and its derivatives is geared towards greener and more efficient methodologies. A primary focus is on improving atom economy , a concept that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the final product. primescholars.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. primescholars.com

Future research will likely prioritize the development of catalytic processes that minimize waste and energy consumption. researchgate.netresearchgate.net One promising avenue is the direct C-H borylation of the 5-chloroindole (B142107) core. nih.gov This method, often catalyzed by transition metals like iridium or palladium, would install the boronic acid group directly onto the indole (B1671886) ring, eliminating the need for pre-functionalized substrates and thus reducing the number of synthetic steps. nih.govnih.gov Such an approach represents a significant leap in atom efficiency compared to classical methods that may involve halogen-lithium exchange from a halogenated indole precursor. nih.govnih.gov

Furthermore, the exploration of boron Lewis acid-catalyzed reactions could lead to highly stereoselective and atom-economic syntheses of complex derivatives. rsc.org The principles of Green Chemistry, such as using alternative energy sources and performing reactions at ambient temperatures, will also be integral to developing sustainable synthetic protocols for this compound. researchgate.net

Exploration of Undiscovered Reactivity Modes and Selective Functionalizations

While this compound is well-known for its utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, its full reactive potential is yet to be unlocked. nih.gov Future research will delve into exploring novel reactivity modes beyond this conventional application.

The boronic acid moiety is capable of other transformations, including oxidation to form corresponding phenols or participation in other types of metal-catalyzed cross-coupling reactions. The indole ring itself offers multiple sites for functionalization. A key challenge and area of future focus will be achieving site-selectivity. For instance, while C-H borylation often favors the C2 position due to acidity, reaction conditions could be tuned to functionalize other positions on the indole scaffold, overriding the inherent electronic effects with steric or directing-group-controlled strategies. nih.gov

Another emerging area is the study of this compound's interaction with biological macromolecules. Boronic acids can form reversible covalent bonds with diols, a functional group present in many biological molecules like sugars and glycoproteins. nih.govnih.gov High-throughput crystallography studies have revealed that boronic acids can form unique di- and tricovalent complexes with protein active sites, a reactivity mode that could be exploited for designing novel inhibitors. nih.gov Understanding these interactions for this compound could open up new avenues in chemical biology and drug design.

Expansion of Therapeutic Applications through Advanced Biological Screening and Target Identification

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.gov Likewise, boronic acids are a validated pharmacophore, most famously represented by the proteasome inhibitor bortezomib (B1684674). nih.govnih.gov The combination of these two motifs in this compound suggests significant, and largely untapped, therapeutic potential. sprinpub.com

Future research will focus on expanding its therapeutic applications through advanced biological screening against a wide array of disease targets. Substituted indoles have shown activity as inhibitors of various enzymes and receptors, including spleen tyrosine kinase, hepatitis C virus, and TNFα. nih.gov Derivatives of the closely related 5-chloro-indole structure have demonstrated potent antiproliferative activity by inhibiting key cancer-related pathways like EGFR and BRAF. mdpi.com

Advanced screening campaigns, including high-content screening (HCS), will be employed to test libraries of derivatives against diverse cell lines and biological targets. cuanschutz.edu This will facilitate the identification of new lead compounds for various diseases, including cancer, inflammatory disorders, and infectious diseases. sprinpub.com The unique ability of boronic acids to form reversible covalent bonds with serine and threonine residues in enzyme active sites makes them particularly promising for developing targeted therapies. nih.govsprinpub.com

Research AreaPotential Therapeutic Targets
OncologyProteasomes, EGFR, BRAF, Tyrosine Kinases nih.govmdpi.com
Infectious DiseasesSerine β-lactamases, Penicillin-Binding Proteins (PBPs) nih.govnih.gov
Inflammatory DisordersTNFα, Other Cytokines nih.gov
Neurological Disorders5-hydroxytryptamine receptor nih.gov

Integration of this compound into Advanced Functional Materials

The application of indole derivatives extends into materials science, and this compound is a promising building block for creating advanced functional materials. nih.gov The field of organic electronics, in particular, stands to benefit from the unique properties of this compound. The structure of monomeric units is fundamental to the electronic properties of conjugated polymers, and minor structural changes can have dramatic effects on performance. rsc.org

Future work will explore the incorporation of this compound as a monomer into polymers and nanomaterials. chemimpex.com Its indole core can contribute to the material's electronic properties, while the boronic acid and chloro-substituents provide handles for tuning solubility, morphology, and intermolecular interactions. rsc.orgfrontiersin.org These materials could find applications in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Sensors: Boronic acids are effective for sensing saccharides and other diol-containing analytes. nih.govnih.gov

Responsive Materials: The ability of boronic acids to form reversible bonds allows for the creation of "smart" materials that respond to stimuli like pH or the presence of specific biomolecules. nih.gov

The synthesis of redox-active films through the electropolymerization of substituted indoles is another promising avenue. sigmaaldrich.com Integrating this compound into such systems could lead to new materials for energy storage or biosensing applications.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery and Optimization

To fully exploit the potential of the this compound scaffold, rapid and efficient methods for synthesizing and testing large numbers of derivatives are required. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides the necessary platform for this discovery and optimization process. nih.govfedlab.ru

The Suzuki-Miyaura reaction is exceptionally well-suited for combinatorial approaches. By reacting this compound with a diverse library of aryl or heteroaryl halides, a vast array of biaryl structures can be generated in parallel. HTS kits specifically designed for screening Suzuki-Miyaura reaction conditions are commercially available, facilitating the rapid optimization of these synthetic transformations. sigmaaldrich.com

Future research will utilize robotic automation and HTS platforms to:

Synthesize large libraries of derivatives by functionalizing both the boronic acid group and other positions on the indole ring.

Screen these libraries for biological activity against various targets (e.g., enzymes, cell lines) to identify promising hits. cuanschutz.edumdpi.com

Optimize hit compounds by systematically modifying their structure to improve potency, selectivity, and pharmacokinetic properties. fedlab.ru

This integrated approach, moving from a modular synthesis of building blocks to rapid screening, will streamline the discovery of novel drug candidates and functional materials based on the this compound core. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.